molecular formula C16H12BrN3O3 B2799995 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 357194-50-4

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2799995
CAS No.: 357194-50-4
M. Wt: 374.194
InChI Key: OJKXKZWSIYTSFP-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the bromine and methoxyphenyl groups, contributes to the compound’s unique chemical properties and biological activities.

Scientific Research Applications

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Biological Research: It has been used as a molecular probe to study biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes, such as catalysts and sensors.

Mechanism of Action

Biochemical Pathways

Additionally, indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

181 Da , which could potentially influence its bioavailability.

Preparation Methods

The synthesis of 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which can result in different biological activities and chemical properties.

    4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide: The presence of a triazole ring in this compound can lead to variations in its reactivity and biological effects.

    4-bromo-N-(5-(4-methoxyphenyl)-1,3,4-pyrazol-2-yl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXKZWSIYTSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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